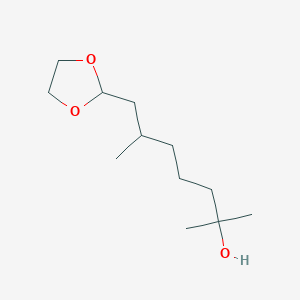![molecular formula C13H20N2O3S B5172415 N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a sulfonamide derivative that has been studied for its ability to modulate various physiological and biochemical processes in the body.
Mecanismo De Acción
The mechanism of action of N-[3-(4-morpholinyl)propyl]benzenesulfonamide is complex and involves the modulation of various ion channels in the body. Specifically, N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to interact with the voltage-gated potassium channel, leading to an increase in potassium efflux from cells. This results in hyperpolarization of the cell membrane, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects in the body. These include the modulation of ion channels, as well as the regulation of neurotransmitter release and the inhibition of glutamate release from neurons. Additionally, N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its ability to modulate ion channels, making it a useful tool for studying the physiological and biochemical effects of ion channel activity. However, one limitation of N-[3-(4-morpholinyl)propyl]benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is in the development of novel therapeutics for the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]benzenesulfonamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves the reaction of 4-morpholinepropanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[3-(4-morpholinyl)propyl]benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been studied extensively for its potential use in various scientific research applications. One of the most prominent areas of research has been in the field of neuroscience, where N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been shown to modulate the activity of ion channels in the brain, leading to potential therapeutic applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c16-19(17,13-5-2-1-3-6-13)14-7-4-8-15-9-11-18-12-10-15/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFORTKXFGRSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(3,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5172336.png)

![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)
![4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5172376.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)

![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)